Prochlorperazine mesilate
Overview
Description
Prochlorperazine mesilate is a piperazine phenothiazine derivative and a first-generation antipsychotic drug. It is primarily used to treat severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . The compound works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain .
Mechanism of Action
Target of Action
Prochlorperazine mesilate primarily targets D2 dopamine receptors in the brain . These receptors are part of the dopaminergic system, which plays a crucial role in reward, motivation, and motor control. This compound also blocks histaminergic, cholinergic, and noradrenergic receptors .
Mode of Action
This compound works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . By blocking these receptors, it inhibits the effects of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This action can help to alleviate symptoms of psychosis and anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic synapse pathway . By blocking D2 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in the transmission of dopamine signals. This can result in a reduction of symptoms associated with conditions like schizophrenia and anxiety .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The exact bioavailability of this compound is unknown, but it is presumed to be substantial . It is primarily metabolized in the liver, specifically by the CYP2D6 and/or CYP3A4 enzymes . The elimination half-life of this compound is between 6 to 10 hours . It is mainly excreted in the feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of dopaminergic neurons . This can lead to a reduction in symptoms of conditions like schizophrenia and anxiety. Additionally, this compound’s anti-dopaminergic effects can help to prevent delayed nausea and vomiting .
Biochemical Analysis
Biochemical Properties
Prochlorperazine mesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to D2 dopamine receptors, which are somatodendritic autoreceptors . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions inhibit the action of dopamine in the brain, leading to its antipsychotic and antiemetic effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It promotes postsynaptic inhibition of dopaminergic neurons, which helps in managing psychotic disorders . The compound also exerts anti-emetic actions via anti-dopaminergic effects, displaying similar efficacy to ondansetron, a 5HT-3 receptor antagonist . These actions affect cell signaling pathways, gene expression, and cellular metabolism, leading to reduced nausea and vomiting .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It blocks D2 dopamine receptors in the brain, which are involved in the regulation of mood and behavior . This blockade results in the inhibition of dopamine-mediated neurotransmission, leading to its antipsychotic effects . Additionally, this compound blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable under standard conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that this compound maintains its efficacy in reducing nausea and vomiting over extended periods . Prolonged use may lead to the development of movement disorders such as tardive dyskinesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting without causing significant adverse effects . At higher doses, this compound can cause sedation, hypotension, and extrapyramidal symptoms . These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by the enzyme CYP2D6 . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in the plasma . These metabolic pathways are crucial for the compound’s elimination and overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, which facilitates its distribution into most body tissues and fluids . High concentrations of the compound are found in the brain, lungs, liver, kidneys, and spleen . This compound also crosses the placenta and is distributed into milk .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its pharmacological effects . The compound’s activity is directed towards specific compartments or organelles through its interactions with dopamine receptors . These targeting signals and post-translational modifications ensure that this compound reaches its intended sites of action within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prochlorperazine mesilate is synthesized through a multi-step process involving the reaction of 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine with methanesulfonic acid . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired mesilate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Prochlorperazine mesilate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is employed in studies investigating the mechanisms of dopamine receptor antagonism and its effects on cellular signaling pathways.
Medicine: this compound is extensively studied for its antiemetic and antipsychotic properties, with research focusing on its efficacy and safety in various clinical settings.
Industry: The compound is used in the formulation of pharmaceutical products, particularly for the treatment of nausea and vomiting
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Fluphenazine: A piperazine phenothiazine with potent antipsychotic effects
Uniqueness: Prochlorperazine mesilate is unique due to its specific combination of dopamine receptor antagonism and additional receptor blockade, which provides a broad spectrum of therapeutic effects. Its efficacy in treating severe nausea and vomiting, along with its antipsychotic properties, distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOUKJFDLARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199844 | |
Record name | Prochlorperazine mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51888-09-6 | |
Record name | Prochlorperazine mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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